1-Bromo-2-methylbut-3-en-2-ol

Description

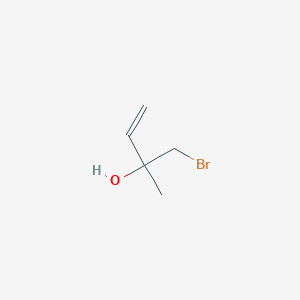

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKFXGQEDWIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-2-methylbut-3-en-2-ol structural formula and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, properties, and potential synthesis of 1-Bromo-2-methylbut-3-en-2-ol (also known as isoprene bromohydrin). Due to the limited availability of experimental data in public domains, this guide combines established chemical principles with computational data to offer valuable insights for research and development applications.

Structural Formula and Identification

This compound is a halogenated tertiary alcohol. Its structure features a four-carbon backbone containing a vinyl group, a hydroxyl group, and a bromine atom.

The key identifiers for this compound are:

-

IUPAC Name : this compound[1]

-

CAS Number : 36219-40-6[1]

-

Molecular Formula : C₅H₉BrO[1]

-

Canonical SMILES : CC(C=C)(CBr)O

-

InChI : InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Complexity | 72.5 | PubChem[1] |

Reactivity and Potential Applications

The structure of this compound suggests a rich and versatile reactivity profile, making it a potentially valuable intermediate in organic synthesis. The presence of three distinct functional groups—a tertiary alcohol, a vinyl group, and a primary alkyl bromide—allows for a range of chemical transformations.

The hydroxyl group can be protonated and eliminated as water to form a tertiary allylic carbocation. This intermediate can then undergo nucleophilic attack at either the tertiary or primary carbon, leading to a variety of substituted products. The bromine atom can be displaced via nucleophilic substitution reactions. The vinyl group can participate in addition reactions and polymerization.

This combination of reactive sites makes this compound a promising building block for the synthesis of more complex molecules, including analogs of natural products and potential pharmaceutical agents.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the public domain. However, a plausible synthetic route can be proposed based on the well-established chemistry of halohydrin formation from alkenes.

Proposed Synthesis: Electrophilic Halogenation of 2-Methyl-3-buten-2-ol

A likely method for the preparation of this compound involves the reaction of 2-methyl-3-buten-2-ol with a source of electrophilic bromine in an aqueous medium.

Reaction:

2-Methyl-3-buten-2-ol + Br₂/H₂O → this compound

Proposed Methodology:

-

Dissolution: 2-Methyl-3-buten-2-ol is dissolved in a suitable solvent mixture, such as a combination of an organic solvent (e.g., tert-butanol or acetone) and water.

-

Bromination: A solution of bromine in water (bromine water) or N-bromosuccinimide (NBS) is added dropwise to the stirred solution of the alcohol at a controlled temperature, typically 0-5 °C, to minimize side reactions.

-

Quenching: After the addition is complete, the reaction is stirred for a period to ensure complete conversion. The reaction is then quenched by the addition of a reducing agent, such as aqueous sodium thiosulfate, to consume any unreacted bromine.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel.

Note: This proposed protocol is based on general principles of organic synthesis and has not been optimized for this specific transformation. Researchers should conduct small-scale trials to determine the optimal reaction conditions.

Logical Relationship of Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. While experimentally determined data on its physical properties and detailed synthetic protocols are scarce, its structural features suggest a rich reactivity that can be exploited in the development of novel chemical entities. Further research into the synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry and drug discovery.

References

In-depth Technical Guide: 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound with the chemical structure 1-Bromo-2-methylbut-3-en-2-ol is a bromohydrin derived from isoprene. Its nomenclature and key identifiers are summarized below.

IUPAC Name: this compound[1]

Synonyms:

-

1-Bromo-2-methyl-3-buten-2-ol[1]

-

Isoprene bromohydrin[1]

-

4-Bromo-3-hydroxy-3-methyl-1-butene[1]

-

4-Bromo-3-methyl-3-hydroxy-1-butene[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These computed properties are sourced from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C5H9BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| Exact Mass | 163.98368 Da | PubChem[1] |

| Complexity | 72.5 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis:

References

Physical and chemical properties of 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Bromo-2-methylbut-3-en-2-ol (CAS Number: 36219-40-6), a versatile building block in organic synthesis.

Core Compound Properties

This compound, also known as isoprene bromohydrin, is a halogenated tertiary alcohol with the molecular formula C₅H₉BrO.[1] Its structure incorporates a vinyl group, a tertiary alcohol, and a primary alkyl bromide, bestowing it with a unique reactivity profile for various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| CAS Number | 36219-40-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Isoprene bromohydrin, 1-Bromo-2-methyl-3-buten-2-ol | [1] |

| XLogP3 (Computed) | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Synthesis and Purification

The primary synthesis of this compound is achieved through the electrophilic addition of a bromine and a hydroxyl group to isoprene. A common and high-yielding method involves the use of N-bromosuccinimide (NBS) in an aqueous medium.

Experimental Protocol: Synthesis via Halohydrin Formation

A detailed experimental protocol for the synthesis of this compound is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide in water.

-

Addition of Isoprene: Cool the solution in an ice bath and add isoprene dropwise while stirring vigorously. The reaction is exothermic and the temperature should be maintained between 0 and 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.[3]

Chemical Reactivity and Mechanisms

The presence of multiple functional groups in this compound dictates its chemical reactivity. It can participate in substitution, oxidation, and reduction reactions.[2][3]

Substitution Reactions

The primary bromide is a good leaving group, making the C1 position susceptible to nucleophilic attack. The tertiary alcohol can be protonated by an acid to form a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation.[3] This intermediate can then be attacked by nucleophiles at either the tertiary (C2) or the primary (C4) position, potentially leading to a mixture of products. The reaction can proceed through an S(_N)1 or S(_N)2' mechanism depending on the reaction conditions.

Proposed S(_N)1 Reaction Mechanism with HBr

Caption: The S(_N)1 reaction pathway of this compound with an acid like HBr.

Oxidation and Reduction

The tertiary alcohol functionality is resistant to oxidation under standard conditions. However, the vinyl group can be subjected to oxidative cleavage. The primary bromide can be reduced to a methyl group using appropriate reducing agents.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl protons (~1.3 ppm)- Singlet for the methylene protons adjacent to bromine (~3.5 ppm)- Multiplets for the vinyl protons (~5.0-6.0 ppm)- Broad singlet for the hydroxyl proton (variable) |

| ¹³C NMR | - Signal for the methyl carbon (~25 ppm)- Signal for the methylene carbon bearing bromine (~45 ppm)- Signal for the quaternary carbon bearing the hydroxyl group (~70 ppm)- Signals for the vinyl carbons (~115 and ~140 ppm) |

| IR Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹)- C-H stretches (aliphatic and vinylic) (~2900-3100 cm⁻¹)- C=C stretch (~1640 cm⁻¹)- C-O stretch (~1150 cm⁻¹)- C-Br stretch (~600 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak with approximately equal intensity, characteristic of a bromine-containing compound.- Fragmentation pattern corresponding to the loss of water, bromine, and other small fragments. |

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows for sequential or one-pot multi-component reactions. It has been utilized in the synthesis of novel retinoid analogs and other biologically active compounds.[4] The presence of the allylic bromine facilitates regioselective reactions, making it a useful tool for medicinal chemists and synthetic organic chemists.[2]

References

In-Depth Technical Guide: 1-Bromo-2-methylbut-3-en-2-ol (CAS: 36219-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is a versatile bifunctional molecule containing a tertiary alcohol, a vinyl group, and a primary alkyl bromide. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules, including analogs of steroids and retinoids. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36219-40-6 | - |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Isoprene bromohydrin, 1-Bromo-2-methyl-3-buten-2-ol | PubChem[1] |

| XLogP3 (Computed) | 1.2 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of isoprene or its derivatives. While specific, detailed protocols are proprietary or not widely published, the following sections outline the general methodologies based on available information.

Synthesis from Isoprene

A common method for the preparation of this compound involves the reaction of isoprene (2-methyl-1,3-butadiene) with a source of hypobromous acid (HOBr), which is often generated in situ.

Experimental Protocol (General):

-

Reaction Setup: A solution of isoprene is prepared in a suitable solvent system, such as a mixture of an organic solvent (e.g., tert-butanol or acetone) and water. The reaction vessel is typically cooled in an ice bath to control the exothermic reaction.

-

Reagent Addition: An N-bromoamide or N-bromoimide, such as N-bromosuccinimide (NBS), is added portion-wise to the isoprene solution. The NBS reacts with water to generate hypobromous acid.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Synthesis from 2-Methyl-3-buten-2-ol

An alternative approach involves the direct bromination of 2-methyl-3-buten-2-ol.

Experimental Protocol (General):

-

Reaction Setup: 2-Methyl-3-buten-2-ol is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added to the solution at a controlled temperature, typically below room temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored and worked up in a similar manner to the synthesis from isoprene.

-

Purification: The final product is purified by distillation or chromatography.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by the presence of the hydroxyl group, the bromine atom, and the double bond. It can undergo a variety of transformations, making it a useful synthetic building block.

The hydroxyl group can be protonated by an acid, forming a good leaving group (water). This can lead to the formation of a tertiary allylic carbocation, which is stabilized by resonance. This carbocation can then be attacked by nucleophiles at either the tertiary carbon or the primary carbon of the allylic system. The reaction pathway can proceed through an Sₙ1 or Sₙ2' mechanism, depending on the reaction conditions and the nucleophile.

-

Sₙ1 Pathway: Favored by polar protic solvents and weakly basic nucleophiles. The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products due to nucleophilic attack at different resonance-contributing positions.

-

Sₙ2' Pathway: This is a concerted mechanism where the nucleophile attacks the double bond, leading to a rearrangement and displacement of the leaving group. It is often favored by specific nucleophiles and reaction conditions.

The bromine atom can also be displaced by nucleophiles in standard Sₙ2 reactions.

Biological Activity

Despite its potential as a reactive intermediate that could interact with biological macromolecules, there is a notable lack of published data on the specific biological activities of this compound. Searches of scientific literature and databases did not yield any specific studies on its antimicrobial, cytotoxic, or other pharmacological properties.

General studies on bromo-organic compounds and halohydrins indicate that such molecules can exhibit biological activity, often due to their ability to act as alkylating agents.[2][3] However, without specific experimental data for this compound, any discussion of its biological effects would be purely speculative.

Further research is required to evaluate the biological profile of this compound and to determine if its reactivity can be harnessed for therapeutic purposes.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry. This guide has summarized its key physicochemical properties, outlined general synthetic protocols, and described its principal modes of reactivity. The significant gap in the understanding of its biological activity highlights an area for future research, which could uncover novel applications for this compound in drug discovery and development. Researchers utilizing this compound should proceed with appropriate safety precautions, given the reactive nature of allylic bromides and the lack of toxicological data.

References

Synthesis of 1-Bromo-2-methylbut-3-en-2-ol from Isoprene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-methylbut-3-en-2-ol, a valuable intermediate in organic synthesis, from the readily available starting material, isoprene. This document details the prevailing synthetic methodology, a complete experimental protocol, and the known physicochemical properties of the target compound.

Introduction

This compound, also known as isoprene bromohydrin, is a bifunctional molecule containing a tertiary alcohol, a vinyl group, and a primary alkyl bromide. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including novel retinoid analogs and other biologically active compounds. The regioselective synthesis of this compound from isoprene is a key step in harnessing its synthetic potential.

Synthetic Pathway

The most common and regioselective method for the synthesis of this compound from isoprene is the formation of a bromohydrin using N-bromosuccinimide (NBS) in an aqueous solvent. This electrophilic addition reaction proceeds with high regioselectivity, favoring the formation of the desired product.

The reaction proceeds via a bromonium ion intermediate, which is formed by the electrophilic attack of bromine (generated in situ from NBS) on the more electron-rich double bond of isoprene. The subsequent nucleophilic attack by water occurs at the more substituted carbon atom (the tertiary carbon), leading to the desired product. This method is preferred due to its milder reaction conditions and good control over regioselectivity.[1]

References

A Technical Guide to 1-Bromo-2-methylbut-3-en-2-ol: Properties, Proposed Synthesis, and Characterization Workflow

Introduction

This technical guide serves as a foundational document for researchers, scientists, and drug development professionals interested in this molecule. It consolidates the available data and, in the absence of established experimental procedures, proposes a plausible synthetic route and a comprehensive characterization workflow based on established principles of organic chemistry.

Compound Data and Properties

The primary source of quantitative data for 1-Bromo-2-methylbut-3-en-2-ol comes from computational chemistry databases. These properties provide a baseline for understanding the physical and chemical characteristics of the molecule.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C5H9BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| CAS Number | 36219-40-6 | PubChem[1] |

| Exact Mass | 163.98368 Da | PubChem[1] |

| Complexity | 72.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Canonical SMILES | CC(CBr)(C=C)O | PubChem[1] |

| InChI Key | SWDKFXGQEDWIFI-UHFFFAOYSA-N | PubChem[1] |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be approached through the formation of a bromohydrin from its corresponding alkene precursor, 2-methylbut-3-en-2-ol. A standard method for this transformation involves the reaction with an N-bromoamide, such as N-bromosuccinimide (NBS), in an aqueous solvent system to promote the addition of bromine and a hydroxyl group across the double bond. This method is often preferred over the use of aqueous bromine, as it can be more selective and easier to handle.

Reaction Scheme:

2-methylbut-3-en-2-ol + NBS (in aqueous DMSO) → this compound

Materials and Reagents:

-

2-methylbut-3-en-2-ol

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbut-3-en-2-ol (1.0 equivalent) in a 1:1 mixture of DMSO and deionized water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and structural characterization of this compound.

Figure 1: A logical workflow for the synthesis and characterization of this compound.

Conclusion

While the discovery and historical context of this compound remain largely undocumented in the accessible scientific literature, its chemical properties can be estimated through computational methods. This guide provides a plausible and detailed experimental protocol for its synthesis from 2-methylbut-3-en-2-ol, a readily available starting material. The proposed synthesis, based on the well-established bromohydrin formation reaction, offers a clear and actionable starting point for researchers. The accompanying workflow for purification and characterization outlines the necessary steps to isolate and confirm the structure of the target molecule. This document is intended to be a catalyst for further investigation into the properties and potential applications of this sparsely studied compound. Experimental verification of the proposed synthetic route is a critical next step for advancing the understanding of this compound.

References

Commercial availability and suppliers of 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and properties of 1-Bromo-2-methylbut-3-en-2-ol (CAS No. 36219-40-6), a valuable building block in organic synthesis.

Commercial Availability and Suppliers

This compound, also known as isoprene bromohydrin, is available for research and development purposes. While not produced on a large industrial scale, it can be sourced from specialized chemical suppliers.

Table 1: Confirmed Suppliers of this compound

| Supplier | Product Name | CAS Number | Notes |

| Benchchem | This compound | 36219-40-6 | For research use only. Not for human or veterinary use. |

Note: Availability and pricing are subject to change. It is recommended to contact the supplier directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are primarily computed from various chemical databases.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| CAS Number | 36219-40-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Isoprene bromohydrin, 1-Bromo-2-methyl-3-buten-2-ol | PubChem[1] |

| InChI Key | SWDKFXGQEDWIFI-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Predicted Boiling Point | 186.7 ± 20.0 °C at 760 mmHg | N/A |

| Predicted Density | 1.4 ± 0.1 g/cm³ | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic addition of a bromine source to an appropriate precursor in the presence of water. Two primary methods are suggested in the literature: the reaction of isoprene with hydrobromic acid and the reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide.

Synthesis from 2-Methyl-3-buten-2-ol using N-Bromosuccinimide (NBS)

This method involves the formation of a bromohydrin from the corresponding allylic alcohol. The reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide in an aqueous solvent system is a common strategy for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-buten-2-ol (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 1:1 v/v).

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis from Isoprene and Hydrobromic Acid

This method involves the hydrobromination of isoprene. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Experimental Protocol:

-

Reaction Setup: To a solution of isoprene (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to -10 °C.

-

Reagent Addition: Slowly add a solution of hydrobromic acid (48% in water, 1.1 eq) dropwise while maintaining the temperature between -10 °C and -5 °C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction by GC-MS.

-

Workup: After the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.

-

Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Spectroscopic Data

At the time of this writing, publicly available, experimentally determined ¹H and ¹³C NMR spectra for this compound are not readily found in common spectral databases. Researchers are advised to perform their own spectral analysis for structural confirmation upon synthesis or acquisition.

Predicted ¹H NMR Chemical Shifts: The following are predicted proton NMR chemical shifts. Actual experimental values may vary.

-

-CH₃: ~1.4 ppm (s, 3H)

-

-CH₂Br: ~3.5 ppm (s, 2H)

-

-OH: Variable, dependent on concentration and solvent

-

=CH₂: ~5.2-5.4 ppm (m, 2H)

-

=CH-: ~5.9-6.1 ppm (m, 1H)

Predicted ¹³C NMR Chemical Shifts: The following are predicted carbon-13 NMR chemical shifts.

-

-CH₃: ~25 ppm

-

-CH₂Br: ~45 ppm

-

C-OH: ~75 ppm

-

=CH₂: ~115 ppm

-

=CH-: ~140 ppm

Logical Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for a researcher interested in utilizing this compound.

References

A Comprehensive Technical Guide to 1-Bromo-2-methylbut-3-en-2-ol

This document provides a detailed overview of the chemical properties of 1-Bromo-2-methylbut-3-en-2-ol, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Profile

This compound is a halogenated tertiary alcohol. Its structure features a vinyl group, which can participate in various addition reactions, and a bromine atom, which is a good leaving group, making it a versatile reagent in organic synthesis.

| Property | Data |

| Molecular Formula | C5H9BrO[1] |

| Molecular Weight | 165.03 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CC(CBr)(C=C)O[1] |

| InChI | InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3[1] |

| CAS Number | 36219-40-6[1] |

Experimental Protocols

A standard method for the synthesis of bromohydrins such as this compound is through the electrophilic addition of bromine to an alkene in an aqueous solution.[2][3] A common and safer alternative to using elemental bromine is the use of N-bromosuccinimide (NBS) in the presence of water.[2][4]

General Protocol for Bromohydrin Formation from an Alkene:

-

Reactant Preparation: The parent alkene, 2-methylbut-3-en-2-ol, is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dimethyl sulfoxide (DMSO) and water.[4]

-

Reagent Addition: N-bromosuccinimide (NBS) is added portion-wise to the stirred solution. The reaction is typically carried out at a controlled temperature, often starting at 0°C, to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent, such as sodium thiosulfate, to remove any unreacted bromine. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired bromohydrin.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is a versatile bifunctional molecule incorporating a tertiary alcohol, a vinyl group, and a primary alkyl bromide. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and execution.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three main functional components:

-

The Primary Alkyl Bromide: The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. Standard SN2 reactions are anticipated at this position.

-

The Tertiary Allylic Alcohol: The hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized tertiary allylic carbocation. This opens pathways for SN1, SN1', E1, and rearrangement reactions.

-

The Vinyl Group: The double bond can participate in addition reactions and influences the reactivity of the adjacent allylic positions.

The reaction conditions, particularly the nature of the nucleophile/base and the solvent, play a critical role in directing the reaction towards a specific pathway.

Key Chemical Reactions

Nucleophilic Substitution Reactions

One of the most well-documented reactions of this compound is its coupling with Grignard reagents, particularly allylic Grignards, in the presence of a copper(I) iodide catalyst. This reaction proceeds via a nucleophilic substitution pathway, but interestingly, often results in products with a rearranged vinyl group, indicating a more complex mechanism than a simple SN2 displacement.[1]

General Reaction Scheme:

Caption: Coupling of this compound with Grignard Reagents.

Quantitative Data for Grignard Coupling Reactions [1]

| Grignard Reagent (R-MgX) | Product(s) | Molar Ratio (Vinyl Rearranged : Normal) | Total Yield (%) |

| Vinyl-MgBr | 3-Methyl-1,5-hexadien-3-ol | Predominantly rearranged | 60 |

| Isopropenyl-MgBr | 3,4-Dimethyl-1,5-hexadien-3-ol | Predominantly rearranged | 55 |

| Allyl-MgBr | 3-Methyl-1,6-heptadien-3-ol | Predominantly rearranged | 70 |

| Methallyl-MgBr | 3,6-Dimethyl-1,6-heptadien-3-ol | Predominantly rearranged | 65 |

Experimental Protocol: General Procedure for Coupling with Grignard Reagents [1]

To a stirred solution of the Grignard reagent (5 equivalents) in anhydrous tetrahydrofuran (THF), a catalytic amount of copper(I) iodide is added. A solution of this compound (1 equivalent) in THF is then added dropwise at room temperature. The reaction mixture is stirred overnight at room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by distillation or column chromatography on silica gel.

The presence of the vicinal bromo and hydroxyl groups in this compound makes it a prime candidate for intramolecular nucleophilic substitution to form a vinyl epoxide. This reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then displaces the adjacent bromide in an intramolecular SN2 reaction.

Caption: Intramolecular cyclization to form a vinyl epoxide.

Experimental Protocol: Synthesis of 2-Methyl-2-vinyloxirane

To a solution of this compound in a suitable solvent such as methanol or tert-butanol, a strong base like sodium hydroxide or potassium tert-butoxide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with a low-boiling point organic solvent like diethyl ether. The organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the epoxide product. Further purification can be achieved by careful fractional distillation.

Note: While this reaction is mechanistically plausible and a common transformation for halohydrins, specific experimental data and yields for this particular substrate were not prominently available in the surveyed literature.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can favor elimination of HBr to form a conjugated diene. The regioselectivity of this elimination would depend on the accessibility of the protons and the stability of the resulting double bond.

Caption: Base-induced elimination reaction.

Note: Detailed experimental protocols and quantitative yields for the elimination reactions of this compound are not extensively reported in the readily available literature, suggesting this may be a less synthetically exploited pathway compared to substitution and cyclization reactions.

Spectroscopic Data for this compound

The following table summarizes key spectroscopic data for the starting material, which is crucial for reaction monitoring and product characterization.

| Spectroscopic Data | Values |

| Molecular Formula | C5H9BrO[2] |

| Molecular Weight | 165.03 g/mol [2] |

| 1H NMR (CDCl3, δ) | 1.10 (3H, s, Me), 1.70 (1H, s, OH), 2.12 (2H, s, -CH2-), 4.6-6.3 (3H, m, vinyl)[1] |

| IR (neat, cm-1) | 3440 (O-H), 1640 (C=C), 995, 910 (vinyl C-H)[1] |

| Mass Spectrometry (m/z) | Top Peak: 71[2] |

Conclusion

This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. Its ability to undergo nucleophilic substitutions, particularly the copper-catalyzed coupling with Grignard reagents, and its potential for intramolecular cyclization to form vinyl epoxides, make it a powerful tool for the synthesis of complex organic molecules. The choice of reagents and reaction conditions is paramount in directing the outcome of its chemical transformations. Further exploration of its reactivity with a broader range of nucleophiles and under various conditions is warranted to fully exploit its synthetic potential in drug discovery and development. This guide provides a foundational understanding of its key chemical reactions, supported by available experimental data, to aid researchers in their synthetic endeavors.

References

Methodological & Application

Detailed Synthesis Protocol for 1-Bromo-2-methylbut-3-en-2-ol Currently Unavailable

Despite a comprehensive search of available scientific literature and chemical databases, a detailed, experimentally validated synthesis protocol for 1-Bromo-2-methylbut-3-en-2-ol, including specific reaction conditions, yield, and complete spectroscopic data, could not be located. Therefore, the requested Application Notes and Protocols with detailed experimental methodologies and quantitative data summarization cannot be provided at this time.

The generally accepted synthetic route to this compound is through the halohydrin formation from its precursor, 2-methylbut-3-en-2-ol. This reaction typically involves an electrophilic addition of bromine and a hydroxyl group across the double bond. A common and safer laboratory-scale reagent for this transformation is N-bromosuccinimide (NBS) in the presence of water, often with a co-solvent such as dimethyl sulfoxide (DMSO) or acetone to ensure solubility of the reactants.

General Reaction Scheme:

The reaction is expected to proceed via a bromonium ion intermediate, which is then attacked by a water molecule in an anti-fashion. According to Markovnikov's rule for halohydrin formation, the nucleophile (water) will attack the more substituted carbon of the bromonium ion. However, in the case of 2-methylbut-3-en-2-ol, the tertiary carbon is already bonded to a hydroxyl group. The reaction would, therefore, involve the attack of the bromide (from NBS) and the hydroxyl group (from water) on the carbons of the double bond.

Proposed Signaling Pathway (Reaction Mechanism):

Figure 1. Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow Concept:

The general steps for such a synthesis would be as follows. However, without a specific literature precedent, the exact parameters remain undetermined.

Figure 2. Conceptual experimental workflow for the synthesis of this compound.

Data Presentation:

Due to the absence of experimental data in the searched literature, a table summarizing quantitative data such as reaction yield and spectroscopic analysis (¹H NMR, ¹³C NMR) for this compound cannot be provided.

Safety Precautions:

-

N-bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Methylbut-3-en-2-ol: This is a flammable liquid and should be handled with care, away from ignition sources.

-

Brominated compounds: The product, this compound, is expected to be a halogenated organic compound and should be handled with caution as it may be toxic and/or an irritant.

For researchers, scientists, and drug development professionals seeking to perform this synthesis, it is highly recommended to conduct small-scale test reactions to determine the optimal conditions and to thoroughly characterize the resulting product to confirm its identity and purity. We recommend consulting specialized chemical synthesis databases or contacting custom synthesis providers for more specific information.

Application Notes and Protocols: Reaction of 1-Bromo-2-methylbut-3-en-2-ol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylbut-3-en-2-ol is a versatile bifunctional molecule containing both a reactive allylic bromide and a tertiary alcohol. This unique structural arrangement allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of the allylic bromide facilitates nucleophilic substitution reactions, while the tertiary alcohol offers a site for further functionalization. This document provides a detailed overview of the reactivity of this compound with various nucleophiles, including experimental protocols and data presentation to guide researchers in its application.

General Reaction Pathways

The reaction of this compound with nucleophiles primarily proceeds through nucleophilic substitution. Due to the allylic nature of the bromide, the reaction can occur via two main pathways: direct substitution (SN2) or allylic rearrangement (SN2'). The reaction mechanism is influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

The formation of a resonance-stabilized allylic carbocation is a key feature of the reaction, especially under conditions that favor an SN1-type mechanism. This intermediate can be attacked by the nucleophile at two different positions, leading to a mixture of products.

Application Notes & Protocols: 1-Bromo-2-methylbut-3-en-2-ol as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methylbut-3-en-2-ol is a functionalized C5 building block with significant potential in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique combination of a tertiary alcohol, a vinyl group, and a primary bromide allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the prospective use of this compound in the synthesis of substituted tetrahydrofurans, a common scaffold in many biologically active compounds. A hypothetical signaling pathway is also presented to illustrate a potential application in drug discovery.

Introduction: The Potential of this compound in Medicinal Chemistry

This compound, also known as isoprene bromohydrin, possesses a strategic arrangement of functional groups that can be selectively addressed in chemical synthesis. The presence of a tertiary alcohol and a primary alkyl bromide makes it an ideal candidate for intramolecular cyclization reactions to form heterocyclic systems. The vinyl group offers a handle for further functionalization, such as oxidation, reduction, or addition reactions.

The tetrahydrofuran ring system is a prevalent motif in a wide range of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The ability to synthesize substituted tetrahydrofurans from readily available precursors like this compound is of significant interest in drug discovery programs.

Synthetic Application: Synthesis of a Substituted Tetrahydrofuran Derivative

This section outlines a prospective synthetic route for the intramolecular cyclization of this compound to form a novel substituted tetrahydrofuran derivative. This reaction is based on the principle of an intramolecular Williamson ether synthesis, where the alkoxide generated from the tertiary alcohol displaces the bromide.

Proposed Reaction Scheme

The proposed synthetic transformation involves the deprotonation of the tertiary alcohol of this compound using a suitable base to form an alkoxide intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to yield the corresponding substituted tetrahydrofuran.

Caption: Proposed synthetic pathway from this compound.

Experimental Protocol

Materials:

-

This compound (FW: 165.03 g/mol )

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

-

Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, is flame-dried and allowed to cool to room temperature under a stream of argon.

-

Reaction Setup: The flask is charged with sodium hydride (1.2 g of 60% dispersion, 30 mmol) and anhydrous THF (100 mL).

-

Addition of Precursor: A solution of this compound (3.3 g, 20 mmol) in anhydrous THF (50 mL) is prepared and transferred to the dropping funnel.

-

Reaction: The NaH suspension is cooled to 0 °C in an ice bath. The solution of this compound is added dropwise to the stirred suspension over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Quenching: The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure substituted tetrahydrofuran derivative.

Hypothetical Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the tetrahydrofuran derivative.

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-methyl-2-vinyltetrahydrofuran-3-ol |

| Theoretical Yield | 1.68 g |

| Actual Yield | 1.35 g |

| Yield (%) | 80% |

| Purity (by GC-MS) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 5.95 (dd, 1H), 5.20 (d, 1H), 5.05 (d, 1H), 4.10 (t, 1H), 2.10-1.95 (m, 2H), 1.30 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 140.2, 114.5, 85.1, 75.3, 35.6, 25.8 |

| Mass Spec (EI) m/z | 128 (M⁺) |

Prospective Biological Application and Signaling Pathway

Substituted tetrahydrofurans are known to interact with a variety of biological targets. For the purpose of illustrating a potential application, we hypothesize that the synthesized tetrahydrofuran derivative could act as a modulator of a hypothetical "Kinase X" signaling pathway, which is implicated in cell proliferation.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling cascade involving "Kinase X" and the potential point of intervention by our synthesized compound.

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

Rationale for Hypothetical Application

Many kinase inhibitors possess heterocyclic scaffolds that occupy the ATP-binding pocket of the enzyme. The synthesized tetrahydrofuran derivative, with its specific stereochemistry and functional groups, could potentially be optimized through further medicinal chemistry efforts to bind to the active site of "Kinase X," thereby inhibiting its function and downstream signaling, leading to a reduction in cell proliferation. This provides a starting point for a drug discovery campaign.

Experimental Workflow Diagram

The overall workflow from precursor to potential biological evaluation is summarized in the following diagram.

Caption: Overall experimental workflow.

Conclusion

While direct applications of this compound as a pharmaceutical precursor are not extensively documented, its chemical structure suggests significant potential for the synthesis of novel heterocyclic compounds. The provided hypothetical application notes and protocols demonstrate a plausible route to substituted tetrahydrofurans, highlighting the utility of this precursor in generating scaffolds for drug discovery. Further research and exploration are warranted to fully unlock the potential of this versatile building block in medicinal chemistry.

Disclaimer: The experimental protocol, data, and biological applications described herein are hypothetical and for illustrative purposes. They are based on established principles of organic chemistry and drug discovery but have not been experimentally validated for this specific transformation. Researchers should exercise standard laboratory safety precautions and conduct their own optimization and validation studies.

Application Notes and Protocols: Bromination of 2-Methyl-3-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2-methyl-3-buten-2-ol is a key transformation in organic synthesis, yielding valuable intermediates for the construction of more complex molecules, including natural products and pharmaceutical agents. The reaction typically proceeds via an electrophilic addition or substitution mechanism, and the resulting product distribution is highly dependent on the choice of brominating agent and reaction conditions. This document provides detailed protocols for the synthesis of brominated derivatives of 2-methyl-3-buten-2-ol, focusing on the formation of 1-bromo-3-methyl-2-butene and 3-bromo-3-methyl-1-butene.

The reaction of 2-methyl-3-buten-2-ol with hydrobromic acid (HBr) is understood to proceed through a resonance-stabilized allylic carbocation intermediate. This intermediate can be attacked by the bromide ion at two different positions, leading to the formation of a mixture of the two isomeric products. The ratio of these products can be influenced by factors such as temperature and solvent.

Alternatively, the use of phosphorus tribromide (PBr₃) offers a milder method for converting the tertiary alcohol to an alkyl bromide, often with a higher degree of regioselectivity and stereoselectivity, proceeding through an Sₙ2 mechanism. This method is particularly useful when trying to avoid the carbocation rearrangements that can occur with HBr.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-methyl-2-butene and 3-Bromo-3-methyl-1-butene using Hydrobromic Acid

This protocol is adapted from analogous reactions of allylic alcohols and is expected to yield a mixture of the two title compounds.

Materials:

-

2-Methyl-3-buten-2-ol

-

48% Hydrobromic acid (HBr)

-

Anhydrous calcium chloride (CaCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place 2-methyl-3-buten-2-ol.

-

Cool the flask in an ice bath and slowly add an equimolar amount of 48% hydrobromic acid with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and add an equal volume of diethyl ether.

-

Shake the funnel, releasing pressure periodically. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to separate the isomeric bromides.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Amount | Moles | Molar Ratio |

| 2-Methyl-3-buten-2-ol | 86.13 | 0.81 | (Specify) | (Calculate) | 1.0 |

| 48% Hydrobromic Acid | 80.91 | 1.49 | (Specify) | (Calculate) | 1.0 |

Table 2: Expected Product Characteristics

| Product | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1 | 1-Bromo-3-methyl-2-butene | C₅H₉Br | 149.03 | 135-137 |

| 2 | 3-Bromo-3-methyl-1-butene | C₅H₉Br | 149.03 | ~110-115 |

Table 3: Spectroscopic Data for 1-Bromo-3-methyl-2-butene

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 5.45 (t, 1H), 3.95 (d, 2H), 1.75 (s, 3H), 1.70 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 138.0, 120.0, 30.0, 25.5, 18.0 |

| IR (neat) | ν 3050, 2970, 2910, 1670, 1210 cm⁻¹ |

Table 4: Spectroscopic Data for 3-Bromo-3-methyl-1-butene

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.00 (dd, 1H), 5.25 (d, 1H), 5.15 (d, 1H), 1.80 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 145.0, 115.0, 65.0, 30.0 |

| IR (neat) | ν 3080, 2980, 2930, 1640, 910, 890 cm⁻¹ |

Mandatory Visualizations

Signaling Pathway of the Bromination Reaction

Caption: Reaction pathway for the HBr-mediated bromination of 2-methyl-3-buten-2-ol.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of brominated products.

Application Notes and Protocols: 1-Bromo-2-methylbut-3-en-2-ol in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential applications of 1-bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, as a versatile building block in the synthesis of complex natural products. While direct, extensive literature on its use in total synthesis is limited, its chemical structure offers a rich platform for a variety of synthetic transformations. This note provides hypothetical, yet plausible, applications and detailed protocols based on the known reactivity of halohydrins and related vinylogous systems.

Introduction to Synthetic Utility

This compound is a bifunctional molecule containing a tertiary alcohol, a vinyl group, and a primary alkyl bromide. This unique combination of functional groups allows for a range of selective chemical manipulations, making it a potentially valuable precursor for the introduction of isoprenoid-like fragments, a common motif in a vast array of natural products.

Key potential transformations include:

-

Epoxidation: The vicinal bromo- and hydroxyl- groups allow for facile conversion to a vinyl epoxide under basic conditions. This epoxide is a potent electrophile, susceptible to ring-opening by a variety of nucleophiles.

-

Nucleophilic Substitution: The primary bromide can be displaced by nucleophiles in an S(_N)2 fashion, allowing for the introduction of diverse functionalities.

-

Allylic Rearrangements: Under certain conditions, the molecule can undergo rearrangements to form other valuable allylic bromide isomers.

These transformations can be strategically employed to construct key carbon skeletons and introduce specific stereocenters, which are critical steps in the total synthesis of natural products.

Hypothetical Application: Synthesis of a Terpenoid-like Fragment

To illustrate the utility of this compound, we propose a synthetic sequence to a functionalized isoprenoid fragment, which could serve as a key intermediate in the synthesis of more complex terpenes.

Overall Synthetic Scheme

The proposed synthesis involves the initial conversion of this compound to the corresponding vinyl epoxide, followed by a regioselective ring-opening reaction with a carbon nucleophile.

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols and Data

Synthesis of 2-Methyl-2-vinyloxirane

This protocol describes the intramolecular S(_N)2 reaction to form the epoxide.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH(_4)Cl) solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation or column chromatography on silica gel to yield 2-methyl-2-vinyloxirane.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield (g) | Typical Reported Yield (%) |

| This compound | 165.03 | 1.0 | - | - |

| Sodium Hydride (60%) | 40.00 | 1.2 | - | - |

| Product: 2-Methyl-2-vinyloxirane | 84.12 | - | Calculated | 85-95 |

Synthesis of the Functionalized Isoprenoid Fragment

This protocol details the regioselective ring-opening of the vinyl epoxide with an organocuprate reagent.

Experimental Protocol:

-

Prepare a solution of lithium dimethylcuprate (Me(_2)CuLi) by adding methyllithium (MeLi, 1.6 M in diethyl ether, 2.2 eq) to a suspension of copper(I) iodide (CuI, 1.1 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of 2-methyl-2-vinyloxirane (1.0 eq) in anhydrous diethyl ether to the freshly prepared cuprate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH(_4)Cl.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the functionalized isoprenoid fragment.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Equivalents | Theoretical Yield (g) | Typical Reported Yield (%) |

| 2-Methyl-2-vinyloxirane | 84.12 | 1.0 | - | - |

| Lithium Dimethylcuprate | 87.52 | 1.1 | - | - |

| Product: Isoprenoid Fragment | 100.16 | - | Calculated | 70-85 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for the synthetic utility of this compound based on the desired synthetic outcome.

Caption: Decision tree for the application of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for natural product synthesis. Its ability to be readily converted into a reactive vinyl epoxide opens up a range of possibilities for the construction of complex carbon skeletons. The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic potential of this versatile molecule in the pursuit of novel and efficient total syntheses. Further investigation into the diastereoselective and enantioselective transformations of this compound could significantly enhance its value in the field of drug discovery and development.

Application Notes and Protocols for 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 1-Bromo-2-methylbut-3-en-2-ol, a versatile reagent in organic synthesis. The following protocols and data are intended to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a functionalized bromohydrin that serves as a reactive intermediate in various organic transformations. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36219-40-6 | PubChem[1] |

| Appearance | Not explicitly stated, likely a liquid | General knowledge of similar compounds |

| Boiling Point | Data not available for this specific compound. A related compound, 1-bromo-3-methyl-2-butene, has a boiling point of 82-83 °C at 150 mmHg. | Chemical Point[2] |

| Density | Data not available for this specific compound. A related compound, 1-bromo-3-methyl-2-butene, has a density of 1.29 g/mL at 20 °C. | Chemical Point[2] |

| Solubility | No specific data available. Likely soluble in organic solvents such as ethers, and chlorinated solvents. | General chemical principles |

Handling and Storage Procedures

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. The following guidelines are based on available safety data sheets for this compound and similar chemical structures.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and, if necessary, an apron or coveralls to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Storage

-

Temperature: Store in a cool, dry place.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Containers: Store in a tightly sealed, original container.

Experimental Protocols

This compound is a valuable intermediate for the synthesis of various organic molecules. A common application is its use as an electrophile in substitution and addition reactions.

Synthesis of this compound

A plausible synthetic route to this compound is the reaction of 2-methyl-3-buten-2-ol with a brominating agent like N-bromosuccinimide (NBS) in an aqueous solvent.

Materials:

-

2-methyl-3-buten-2-ol

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-3-buten-2-ol in a mixture of DMSO and water.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) to the stirred solution.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Utility

This compound is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of a bromine atom, a hydroxyl group, and a vinyl group, allowing for a range of chemical transformations.

Caption: Synthetic pathways originating from this compound.

Safety and Hazard Information

It is imperative to handle this compound with care due to its potential hazards.

Hazard Identification

-

Skin and Eye Irritant: May cause skin and eye irritation upon contact.

-

Harmful if Swallowed or Inhaled: May be harmful if ingested or if vapors are inhaled.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Caption: Workflow for handling accidental spills.

Applications in Drug Development

Brominated organic compounds are of significant interest in drug discovery and development. The introduction of a bromine atom into a molecule can influence its pharmacological properties, such as binding affinity, metabolic stability, and lipophilicity. While this compound itself is not a therapeutic agent, it serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. Its functional handles allow for the introduction of diverse pharmacophores, making it a useful tool for medicinal chemists in the generation of compound libraries for screening.

References

Application Notes and Protocols for 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety data, handling protocols, and emergency procedures for 1-Bromo-2-methylbut-3-en-2-ol. Due to the limited availability of specific quantitative data for this compound, information from the structurally similar compound 1-Bromo-3-methyl-2-butene has been included for reference and should be considered as an estimate.

Section 1: Chemical and Physical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented below.

| Property | Value | Notes |

| Molecular Formula | C₅H₉BrO | |

| Molecular Weight | 165.03 g/mol | |

| Boiling Point | Data not available | Est. for 1-Bromo-3-methyl-2-butene: 82-83 °C at 200 hPa |

| Density | Data not available | Est. for 1-Bromo-3-methyl-2-butene: 1.29 g/mL at 20 °C |

| Appearance | Data not available | Est. for 1-Bromo-3-methyl-2-butene: Yellow liquid[1] |

| Solubility | Data not available |

Section 2: Toxicological Data

| Parameter | Value | Species | Notes |

| LD50 (Intraperitoneal) | 6150 mg/kg | Rat | For 1-Bromo-3-methylbutane[2] |

| LC50 (Inhalation) | 21300 mg/m³ | Mammal | For 1-Bromo-3-methylbutane[2] |

Hazard Summary: Based on data for similar compounds, this compound is expected to be harmful if swallowed, and irritating to the eyes, respiratory system, and skin.[2] Vapors may cause dizziness and suffocation.[1]

Section 3: GHS Hazard Information

While a specific GHS classification for this compound is not available, the following classifications for 1-Bromo-3-methyl-2-butene provide a likely hazard profile.

| Hazard Class | Hazard Category |

| Flammable liquids | Category 3 |

| Skin corrosion/irritation | Category 1B |

| Serious eye damage/eye irritation | Category 1 |

| Hazardous to the aquatic environment, long-term hazard | Category 1 |

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

Section 4: Experimental Protocols

Safe Handling Protocol

Objective: To provide a standard operating procedure for the safe handling of this compound in a laboratory setting.

Materials:

-

This compound

-

Chemical fume hood

-

Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Chemical safety goggles

-

Flame-resistant lab coat

-

-

Glassware

-

Inert gas (e.g., Argon or Nitrogen) for reactions sensitive to air/moisture

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE before handling the chemical.

-

Set up all necessary glassware and equipment within the fume hood.

-

-

Handling:

-

Perform all manipulations of this compound within the fume hood to minimize inhalation exposure.

-

Avoid contact with skin and eyes.

-

Use spark-proof tools and equipment to prevent ignition of flammable vapors.[1]

-

Ground and bond containers when transferring the material to prevent static discharge.[1]

-

For reactions requiring an inert atmosphere, use standard Schlenk line or glovebox techniques.

-

-

Storage:

-

Waste Disposal:

-

Dispose of waste in a designated, labeled container for halogenated organic waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Spill Cleanup Protocol

Objective: To provide a safe and effective procedure for cleaning up a spill of this compound.

Materials:

-

Spill kit containing:

-

Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)

-

Chemical-resistant gloves (nitrile)

-

Safety goggles

-

Vapor respirator (if spill is large or in a poorly ventilated area)

-

Sealable waste container

-

Spark-proof scoop and dustpan

-

Procedure:

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

If the spill is large or in a poorly ventilated area, evacuate the area and contact emergency services.

-

Eliminate all ignition sources.

-

-

Containment and Cleanup:

-

Wearing appropriate PPE, contain the spill by surrounding it with absorbent material.

-

Apply absorbent material to the spill, working from the outside in.

-

Once the liquid is absorbed, use a spark-proof scoop to collect the material.

-

Place the contaminated absorbent material into a sealable waste container.

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

-

Place all contaminated cleaning materials into the waste container.

-

-

Waste Disposal:

-

Label the waste container clearly and dispose of it as hazardous waste according to institutional and regulatory guidelines.

-

Section 5: Visualized Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for Chemical Spill Response.

References

Application Notes and Protocols for the Purification of 1-Bromo-2-methylbut-3-en-2-ol